N-(4-iodophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(4-iodophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is an organic compound that features an iodophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-4-nitroisoxazole.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where 4-iodophenylboronic acid is reacted with the oxazole precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other groups through reactions such as nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the carboxamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring and carboxamide group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-iodophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodophenyl functionality.
N-(4-iodophenyl)-β-alanine derivatives: Compounds with similar iodophenyl groups but different core structures.
Uniqueness
N-(4-iodophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of both the iodophenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(4-iodophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUKXLHEIPDBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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